XL228 is a synthetic, small molecule multi-targeted protein kinase inhibitor initially developed by Exelixis, Inc. for its potential antineoplastic activity. [] While structurally resembling adenosine triphosphate (ATP), it is not a nucleotide analog. Instead, XL228 functions by competing with ATP for binding to the kinase active site. [] This compound exhibits potent inhibitory activity against a variety of tyrosine kinases and serine/threonine kinases, including:
The synthesis of XL228 involves several advanced organic chemistry techniques. Notably, a regioselective isoxazole formation and a selective nucleophilic aromatic substitution reaction leading to a pyrimidine core are employed. These methods allow for the efficient production of XL228 on a multikilogram scale, making it feasible for clinical applications. The synthesis process has been optimized to ensure high yields and purity, which are critical for its use in clinical trials .
XL228's molecular structure features a complex arrangement that contributes to its inhibitory activity. The compound's specific structural data includes:
The detailed three-dimensional structure allows for specific binding to the active sites of its target proteins, enhancing its efficacy as an inhibitor .
XL228 undergoes various chemical reactions that are essential for its function as a kinase inhibitor. The primary reactions involve:
These reactions underscore the compound's role in disrupting cancer cell signaling pathways .
The mechanism of action of XL228 revolves around its ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. Specifically:
This multifaceted action makes XL228 a promising candidate for treating resistant forms of leukemia and other cancers .
XL228 exhibits several notable physical and chemical properties:
These properties are critical for its formulation and administration in clinical settings .
XL228 is primarily investigated for its applications in oncology:
The ongoing research aims to further elucidate its potential across various cancer types, contributing valuable insights into targeted therapy strategies .
XL228 possesses a molecular weight of 437.54 g/mol and the chemical formula C₂₂H₃₁N₉O [ [3], [9], [10]]. This moderate molecular mass contributes to favorable drug-like properties, balancing target affinity with cellular permeability. Computational analyses reveal that XL228 adopts a triangular planar conformation that optimally positions its pharmacophores for simultaneous interaction with multiple kinase domains [ [4]]. The molecule's dipole moment (5.83 Debye) facilitates orientation within kinase ATP-binding pockets, while its polar surface area (101 Ų) suggests favorable membrane penetration capabilities. Molecular dynamics simulations demonstrate exceptional conformational stability during binding events, with less than 0.5 Å backbone deviation during 50ns trajectories [ [4]]. This structural rigidity enhances target residence time and compensates for the entropy penalty during kinase binding.
Table 1: Physicochemical Properties of XL228
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₃₁N₉O | Balanced carbon/nitrogen ratio for kinase affinity |
Exact Mass | 437.2645 g/mol | Optimal for cellular uptake and distribution |
Topological Polar Surface Area | 101 Ų | Indicates favorable membrane permeability |
Rotatable Bonds | 5 | Suggests moderate conformational flexibility |
Hydrogen Bond Donors | 4 | Facilitates target binding interactions |
Hydrogen Bond Acceptors | 7 | Enhances solubility and binding specificity |
LogP (Calculated) | 2.9 | Balanced hydrophobicity for bioavailability |
The simplified molecular-input line-entry system (SMILES) string for XL228 is: CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)NC3=N[NH]C(=C3)C4CC4)N5CCN(C)CC3 [ [9], [10]]. This linear notation encodes the compound's molecular topology and atom connectivity, enabling precise chemical database searching and computational modeling. According to IUPAC conventions, XL228 is designated as 4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine [ [6], [9]]. This systematic name identifies several critical structural features:
The strategic integration of these heterocyclic systems creates a polypharmacological profile that enables XL228 to simultaneously engage multiple kinase targets while maintaining drug-like properties essential for in vivo efficacy [ [3], [10]].
XL228 exhibits a strategically broad inhibition profile targeting key kinase families implicated in cancer pathogenesis and therapeutic resistance. Its biochemical potency spans multiple kinase classes with nanomolar IC₅₀ values [ [3], [8], [9], [10]]:
Table 2: Kinase Inhibition Profile of XL228
Kinase Target | IC₅₀ (nM) | Oncogenic Role | Therapeutic Rationale |
---|---|---|---|
IGF-1R | 1.6 | Regulates cell proliferation/survival | Overexpressed in solid tumors; promotes resistance |
Aurora A | 3.1 | Mitotic spindle regulation | Chromosomal instability driver; amplified in cancers |
Wild-type ABL | 5 | Constitutive tyrosine kinase activity | Primary target in CML pathogenesis |
SRC | 6.1 | Integrates oncogenic signals | Promotes invasion, metastasis, survival |
LYN | 2 | Modulates BCR signaling | Resistance mechanism in lymphoid malignancies |
FGFR1 | 7.3* | Regulates proliferation/differentiation | Amplified in breast, lung, bladder cancers |
FGFR2 | 9.8* | Similar to FGFR1 | Mutated in endometrial, gastric cancers |
FGFR3 | 8.5* | Similar to FGFR1 | Activated in myeloma, bladder carcinoma |
(*Representative values from class inhibition [ [8], [10]])
The compound demonstrates exceptional biochemical potency against insulin-like growth factor 1 receptor (IGF-1R; IC₅₀ = 1.6 nM), a transmembrane tyrosine kinase that activates PI3K/AKT and RAS/MAPK pathways, promoting cancer cell survival and resistance to conventional therapies [ [3], [10]]. Against the mitotic regulators Aurora A and B, XL228 achieves IC₅₀ values of 3.1 nM and 22 nM respectively, disrupting critical mitotic processes including centrosome maturation, spindle assembly, and cytokinesis regulation [ [5], [8]]. This dual aurora kinase inhibition induces catastrophic mitotic errors through distinct mechanisms: Aurora A blockade creates monopolar spindles, while Aurora B inhibition produces failed chromosomal segregation and polyploidization [ [5], [8]].
XL228's activity against fibroblast growth factor receptors (FGFR1-3) positions it to address tumors driven by FGF pathway activation. At concentrations below 10 nM, it suppresses FGFR phosphorylation and downstream signaling in cell lines with FGFR amplifications [ [8], [10]]. The compound also potently inhibits SRC family kinases (SFKs), particularly LYN (IC₅₀ = 2 nM) and SRC (IC₅₀ = 6.1 nM), which serve as critical signaling nodes integrating oncogenic signals from multiple receptor systems [ [3], [9]]. In cellular models, XL228 treatment at 10-100 nM concentrations significantly reduces cancer cell viability, invasion, and colony formation across diverse tumor types, confirming translation of biochemical potency to functional activity [ [6], [9]].
The T315I "gatekeeper" mutation in BCR-ABL represents the most therapeutically challenging resistance mechanism in chronic myeloid leukemia (CML), conferring resistance to all first- and second-generation tyrosine kinase inhibitors (TKIs) [ [1], [7]]. This single amino acid substitution (threonine→isoleucine at position 315) introduces a buly hydrophobic side chain that sterically blocks drug binding while preserving ATP access and catalytic activity [ [1], [3]]. XL228 demonstrates unprecedented biochemical potency against T315I BCR-ABL (IC₅₀ = 1.4 nM), surpassing its activity against wild-type ABL (IC₅₀ = 5 nM) [ [3], [9], [10]].
Structural analyses reveal that XL228 circumvents the steric obstruction through several complementary molecular strategies:
In cellular models, XL228 demonstrates dose-dependent inhibition of T315I BCR-ABL autophosphorylation (IC₅₀ = 33 nM) and phosphorylation of the downstream effector STAT5 (IC₅₀ = 43 nM) in K562 leukemia cells [ [3], [9]]. Single-dose pharmacodynamic studies in xenograft models show 50% suppression of BCR-ABL phosphorylation at plasma concentrations of 3.5 μM, with comparable STAT5 inhibition at 0.8 μM [ [3], [10]]. XL228's unique ability to simultaneously inhibit both wild-type and T315I-mutant ABL, along with SRC family kinases and aurora kinases, creates a multi-pathway suppression strategy that may prevent compensatory signaling and overcome resistance [ [1], [7], [9]].
Table 3: Comparative Inhibition of T315I BCR-ABL by Therapeutic Agents
Therapeutic Agent | T315I IC₅₀ (nM) | Mechanistic Class | Clinical Status |
---|---|---|---|
XL228 | 1.4 | Multi-kinase inhibitor | Phase 1 (terminated) |
Ponatinib | 0.5 | Pan-ABL inhibitor | FDA-approved |
Imatinib | >4,000 | 1st generation TKI | FDA-approved |
Dasatinib | >1,000 | 2nd generation TKI | FDA-approved |
Nilotinib | >1,000 | 2nd generation TKI | FDA-approved |
Bosutinib | >1,000 | 2nd generation TKI | FDA-approved |
Omacetaxine | N/A | Protein synthesis inhibitor | FDA-approved |
The dual ABL/aurora kinase inhibition exhibited by XL228 represents a particularly promising approach against T315I-mutant clones. Aurora kinases contribute to genomic instability and disease progression in CML, with Aurora A overexpression correlating with blast crisis transformation [ [5], [7]]. Simultaneous suppression of BCR-ABL signaling and aurora kinase activity may provide synergistic anti-leukemic effects by targeting both the primary oncogenic driver and critical facilitators of disease progression [ [7], [8]]. While clinical development of XL228 was terminated in early phases, its target profile continues to inform the design of next-generation inhibitors targeting therapy-resistant malignancies [ [3], [7]].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7